molecular formula C34H27NO2 B14035914 n-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide

n-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide

Cat. No.: B14035914
M. Wt: 481.6 g/mol
InChI Key: XIQCBLNSGHLITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide is a perylene-based organic compound known for its unique optical and electronic properties. It is widely used in various scientific and industrial applications due to its high fluorescence quantum yield, thermal stability, and strong π-π interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with 2,6-diisopropylaniline under high-temperature conditions. The reaction is usually carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) at temperatures ranging from 150°C to 200°C .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted perylene derivatives, which have applications in organic electronics and photonics .

Mechanism of Action

The mechanism by which N-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide exerts its effects is primarily based on its ability to absorb light and generate excited states. These excited states can then participate in various photochemical reactions, such as electron transfer and energy transfer processes. The compound’s strong π-π interactions and rigid aromatic core contribute to its high electron mobility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, N-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide is unique due to its specific substitution pattern, which enhances its solubility and photophysical properties. The presence of the 2,6-diisopropylphenyl groups provides steric hindrance, reducing aggregation and improving the compound’s performance in various applications .

Properties

Molecular Formula

C34H27NO2

Molecular Weight

481.6 g/mol

IUPAC Name

16-[2,6-di(propan-2-yl)phenyl]-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6(23),7,9,11,13,18(22),19-decaene-15,17-dione

InChI

InChI=1S/C34H27NO2/c1-18(2)21-10-7-11-22(19(3)4)32(21)35-33(36)27-16-14-25-23-12-5-8-20-9-6-13-24(29(20)23)26-15-17-28(34(35)37)31(27)30(25)26/h5-19H,1-4H3

InChI Key

XIQCBLNSGHLITO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=CC7=C6C5=CC=C7)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.